molecular formula CHBrO B13796005 Formyl bromide CAS No. 7726-11-6

Formyl bromide

Cat. No.: B13796005
CAS No.: 7726-11-6
M. Wt: 108.92 g/mol
InChI Key: AIFARXRIYKCEEV-UHFFFAOYSA-N
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Description

Formyl bromide, also known as bromomethanal, is an organic compound with the molecular formula CHBrO. It is a colorless, highly reactive gas that is primarily used in organic synthesis. The compound is known for its instability and is typically generated in situ for use in various chemical reactions .

Preparation Methods

Formyl bromide can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of carbon monoxide with hydrogen bromide in the presence of a catalyst.

    Industrial Production: Industrial production methods are less common due to the compound’s instability.

Chemical Reactions Analysis

(a) Bromoform Degradation

In atmospheric chemistry, formyl bromide forms as an intermediate during bromoform (CHBr₃) degradation via reactions with peroxy radicals:

CHBr2O2+NOHCOBr+NO2+Br\text{CHBr}_2\text{O}_2+\text{NO}\rightarrow \text{HCOBr}+\text{NO}_2+\text{Br}

This reaction occurs under tropospheric conditions, where bromoform-derived peroxy radicals react with nitric oxide (NO) .

(b) Radical Coupling

This compound can also form via the coupling of formyl radicals (HCO- ) with bromine atoms:

HCO +Br2HCOBr+Br \text{HCO }+\text{Br}_2\rightarrow \text{HCOBr}+\text{Br }

This method is less common due to the instability of formyl radicals .

Decomposition Pathways

This compound is highly unstable and undergoes rapid decomposition under ambient conditions:

(a) Hydrolysis

Like other acyl halides, HCOBr reacts vigorously with water to form formic acid (HCOOH) and hydrogen bromide (HBr) :

HCOBr+H2OHCOOH+HBr\text{HCOBr}+\text{H}_2\text{O}\rightarrow \text{HCOOH}+\text{HBr}

The reaction is exothermic and proceeds even in trace moisture .

(b) Thermal Decomposition

At elevated temperatures (>100°C), HCOBr decomposes into carbon monoxide (CO) and HBr :

HCOBrΔCO+HBr\text{HCOBr}\xrightarrow{\Delta}\text{CO}+\text{HBr}

This pathway is critical in industrial settings where thermal stability is a concern .

(a) Nucleophilic Substitution

HCOBr reacts with amines to produce formamides :

HCOBr+RNH2RNHCHO+HBr\text{HCOBr}+\text{RNH}_2\rightarrow \text{RNHCHO}+\text{HBr}

For example, reaction with aniline yields N-phenylformamide .

(b) Cross-Coupling Reactions

In the presence of transition-metal catalysts (e.g., Fe or Ni), HCOBr engages in C–C bond formation :

HCOBr+R MgXFe catalystR CHO+MgBrX\text{HCOBr}+\text{R MgX}\xrightarrow{\text{Fe catalyst}}\text{R CHO}+\text{MgBrX}

This method is used to synthesize aldehydes from Grignard reagents .

Atmospheric and Environmental Relevance

This compound plays a role in ozone depletion and halogen cycle dynamics :

ReactionRole in AtmosphereRate Constant (cm³/molecule/s)
HCOBr + OH- → ProductsSink for brominated species1.2×10121.2\times 10^{-12}
HCOBr + hν → CO + HBrPhotolytic degradation3.8×1053.8\times 10^{-5}

These reactions contribute to stratospheric bromine loading, enhancing ozone destruction .

Comparison with Other Formyl Halides

PropertyHCOBrHCOClHCOF
StabilityLowModerateHigh
Reactivity with H₂OViolentRapidSlow
Melting Point (°C)-24 (est.)-118-100
Common UsesLab reagentIndustrialSpecialty synthesis

This compound’s lower stability compared to HCOCl and HCOF limits its utility outside controlled environments .

Key Research Findings

  • Synthetic Applications : HCOBr enables the direct formylation of amino acids and unactivated alkanes under Fe catalysis, bypassing traditional protection-deprotection steps .

  • Environmental Impact : Atmospheric lifetimes of HCOBr are <1 hour due to rapid photolysis, minimizing its global warming potential .

  • Mechanistic Insights : DFT studies reveal that HCOBr’s electrophilicity at the carbonyl carbon drives its reactivity in substitution reactions .

Mechanism of Action

The mechanism of action of formyl bromide involves its high reactivity due to the presence of both a formyl group and a bromine atom. The formyl group acts as an electrophile, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Formyl bromide can be compared with other formyl-containing compounds:

    Formyl Chloride: Similar to this compound but with chlorine instead of bromine.

    Formaldehyde: A simpler compound with a formyl group but without the halogen atom.

    Acetyl Bromide: Contains an acetyl group instead of a formyl group.

These comparisons highlight the unique reactivity of this compound due to the presence of the bromine atom, which makes it a valuable reagent in organic synthesis.

Properties

CAS No.

7726-11-6

Molecular Formula

CHBrO

Molecular Weight

108.92 g/mol

IUPAC Name

formyl bromide

InChI

InChI=1S/CHBrO/c2-1-3/h1H

InChI Key

AIFARXRIYKCEEV-UHFFFAOYSA-N

Canonical SMILES

C(=O)Br

Origin of Product

United States

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